molecular formula C11H14O2 B3153911 1-(4-Methoxy-3-methylphenyl)propan-1-one CAS No. 76805-57-7

1-(4-Methoxy-3-methylphenyl)propan-1-one

Cat. No. B3153911
CAS RN: 76805-57-7
M. Wt: 178.23 g/mol
InChI Key: BTDAUZLVABMUJM-UHFFFAOYSA-N
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Description

1-(4-Methoxy-3-methylphenyl)propan-1-one is a compound with the empirical formula C11H14O2 . It has a molecular weight of 178.23 . The compound is solid in form .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI key BTDAUZLVABMUJM-UHFFFAOYSA-N . The structure can also be viewed as a 2D Mol file or a computed 3D SD file .


Physical And Chemical Properties Analysis

This compound is a solid compound . Its empirical formula is C11H14O2, and it has a molecular weight of 178.23 .

Scientific Research Applications

Synthesis and Analytical Characterization

  • Synthesis and Monoamine Transporter Activity: 1-(4-Methoxy-3-methylphenyl)propan-1-one, also known as mexedrone, has been studied for its synthesis and monoamine transporter activity. The study provided analytical characterization using various chromatographic, spectroscopic, and mass spectrometric techniques, including X-ray crystal structure analysis. Mexedrone displayed weak non-selective uptake blocking activity and weak releasing activity at serotonin transporters (McLaughlin et al., 2017).

Crystal Structure and Computational Studies

  • X-Ray Structures and Computational Studies: The compound has been included in studies focusing on X-ray structures and computational analyses of various cathinones. These studies are crucial for understanding the structural and electronic properties of such compounds (Nycz et al., 2011).

Metabolism Analysis

  • Metabolite Determination: The compound's metabolism has been investigated in studies identifying specific metabolites in human urine using synthesized standards. This research is vital for understanding the metabolic pathways and potential effects of these substances in the human body (Zaitsu et al., 2009).

Antimicrobial and Antiradical Activity

  • Antimicrobial and Antiradical Activity: Research has been conducted on derivatives of this compound for their antimicrobial and antiradical activities. This includes exploring their efficacy against human pathogens and their antioxidant activities, indicating potential pharmaceutical applications (Čižmáriková et al., 2020).

Photophysical Studies

  • Photophysical Studies: The compound has been included in photophysical studies of chalcone derivatives. These studies focus on the interaction and photophysics of these compounds, which are significant for understanding their optical properties and potential applications in materials science (Bangal et al., 1996).

Synthesis of Complex Structures

  • Crystal Structure Analysis: Research on the synthesis and crystal structure of related compounds has been carried out, contributing to a deeper understanding of the structural aspects and potential for creating complex molecular architectures (Rivera et al., 2022).

Safety and Hazards

The safety information for 1-(4-Methoxy-3-methylphenyl)propan-1-one indicates that it may be harmful if swallowed (GHS06 H301) and in case of contact with skin, rinse immediately with plenty of water and seek medical advice (P301 + P310) .

properties

IUPAC Name

1-(4-methoxy-3-methylphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-4-10(12)9-5-6-11(13-3)8(2)7-9/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTDAUZLVABMUJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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